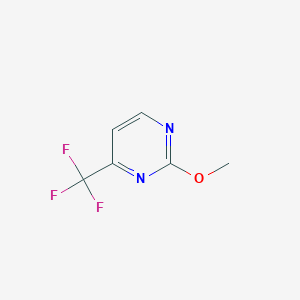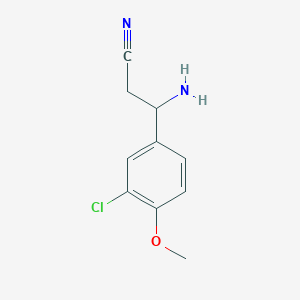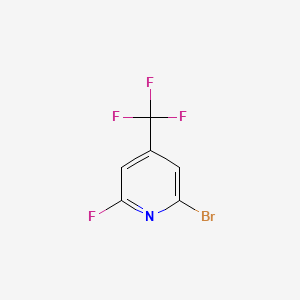![molecular formula C7H5N3O3 B15234405 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B15234405.png)
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system that includes a pyrrole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one typically involves the nitration of 6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one. This can be achieved using a mixture of sulfuric acid and nitric acid under controlled conditions . The reaction is highly selective, leading to the formation of the nitro derivative at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions to facilitate nucleophilic substitution.
Major Products
Reduction: The major product is 3-amino-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor modulation, providing insights into biochemical pathways and potential therapeutic targets.
Wirkmechanismus
The mechanism of action of 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The nitro group is crucial for its activity, as it can participate in redox reactions and form reactive intermediates that interact with the target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-5-one: The parent compound without the nitro group.
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]imidazole: A similar compound with a chloro substituent instead of a nitro group.
Uniqueness
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic modifications and functional studies.
Eigenschaften
Molekularformel |
C7H5N3O3 |
|---|---|
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
3-nitro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H5N3O3/c11-7-5-1-4(10(12)13)2-8-6(5)3-9-7/h1-2H,3H2,(H,9,11) |
InChI-Schlüssel |
PONVUVYDNJTYTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate](/img/structure/B15234336.png)
![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)
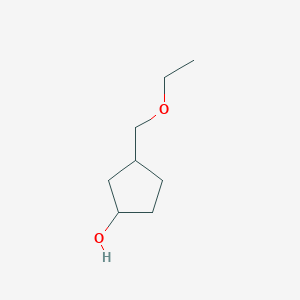
![1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid](/img/structure/B15234344.png)
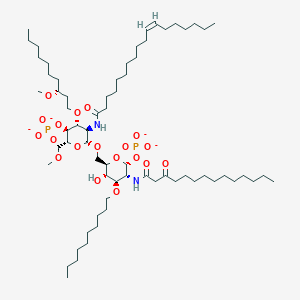
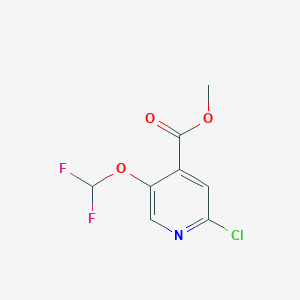

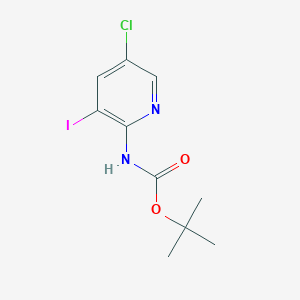
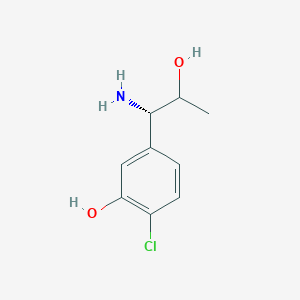
![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)
